molecular formula C15H9Cl2NO3 B3130848 (2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 345626-05-3

(2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B3130848
CAS No.: 345626-05-3
M. Wt: 322.1 g/mol
InChI Key: DZTFYSOZOAFFHU-QPJJXVBHSA-N
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Description

(2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a high-purity synthetic chalcone derivative offered for research and development purposes. This compound features an (E)-configured α,β-unsaturated ketone system, a key structural motif known as a Michael acceptor, which is central to its biological activity and utility as a synthetic intermediate . This chalcone is of significant interest in medicinal chemistry and pharmacology research. Recent studies on structurally similar enone derivatives have demonstrated potent anti-inflammatory activity by inhibiting superoxide anion production and elastase release in activated human neutrophils, key processes in neutrophilic inflammatory pathways . The compound's structure, incorporating both 3,4-dichlorophenyl and 3-nitrophenyl moieties, is designed to optimize interactions with biological targets. Researchers are exploring such chalcones for developing novel therapeutic agents against inflammatory diseases, with some analogs showing IC50 values in the low micromolar range without cytotoxicity . Additionally, chalcones containing nitrophenyl groups are actively investigated for their antimicrobial and antibiotic-potentiating activities, particularly against multidrug-resistant bacterial strains . The electron-withdrawing groups on the aromatic rings also make this compound a valuable building block in materials science and organic synthesis. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-13-6-5-11(9-14(13)17)15(19)7-4-10-2-1-3-12(8-10)18(20)21/h1-9H/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTFYSOZOAFFHU-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

3,4-Dichlorobenzaldehyde+3-NitroacetophenoneBase, SolventThis compound\text{3,4-Dichlorobenzaldehyde} + \text{3-Nitroacetophenone} \xrightarrow{\text{Base, Solvent}} \text{this compound} 3,4-Dichlorobenzaldehyde+3-NitroacetophenoneBase, Solvent​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Substitution: The dichloro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: Epoxides, hydroxylated derivatives

    Reduction: Amino derivatives

    Substitution: Substituted chalcones with various functional groups

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various chalcone derivatives with potential biological activities.

    Catalysis: It can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

Biology and Medicine:

    Antimicrobial Activity: Some derivatives of this compound have shown promising antimicrobial properties against various bacterial and fungal strains.

    Anticancer Activity: Research has indicated potential anticancer activity, making it a candidate for further investigation in cancer therapy.

Industry:

    Dye and Pigment Production: The compound and its derivatives can be used in the synthesis of dyes and pigments due to their chromophoric properties.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

Mechanism of Action

The biological activity of (2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on aromatic rings significantly impacts physicochemical and biological properties. Key comparisons include:

  • (2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS 905429-23-4): Differs in chlorine positions (2,5- vs. 3,4-dichlorophenyl).
  • (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS 25870-68-2): Replaces chlorine with a methyl group, reducing electronegativity and increasing lipophilicity. This may lower reactivity in polar environments but improve membrane permeability .

Electronic and Steric Effects

  • (2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one (CAS 138716-24-2): Substitutes nitro with dimethylamino, introducing electron-donating effects. This reduces conjugation efficiency and alters UV-Vis absorption spectra compared to the nitro analogue .
  • (2E)-1-(2,4-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (CAS 1193360-16-5): Methoxy groups are electron-donating, countering the nitro group’s electron withdrawal. This balance may reduce antibacterial efficacy but improve nonlinear optical (NLO) properties .

Crystallographic and Spectral Properties

  • Crystal Packing : The title compound’s 3,4-dichloro and 3-nitro substituents promote intermolecular C–H···O and π–π interactions, as seen in similar structures like (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one .
  • Dihedral Angles : Compared to (2E)-1-(3-bromophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-en-1-one (dihedral angle: 15.2°), the 3,4-dichloro substitution may increase planarity, enhancing conjugation and NLO properties .

Data Tables

Table 1: Structural and Physical Properties of Selected Chalcones

Compound Name Substituents (Position) Molecular Weight Key Properties Reference
Target Compound 3,4-Cl₂; 3-NO₂ 322.14 High electronegativity, planar structure
(2E)-1-(2,5-Dichlorophenyl)-3-(3-nitrophenyl) 2,5-Cl₂; 3-NO₂ 322.14 Lower steric hindrance, API intermediate
(2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl) 4-CH₃; 3-NO₂ 267.28 Increased lipophilicity
(2E)-1-(2,4-Dimethoxyphenyl)-3-(3-nitrophenyl) 2,4-OCH₃; 3-NO₂ 313.31 Balanced electron effects, NLO candidate

Biological Activity

The compound (2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H9Cl2NO3C_{15}H_{9}Cl_{2}NO_{3}. The structure features a conjugated system that enhances its biological activity through various mechanisms. The presence of the dichlorophenyl and nitrophenyl groups contributes to its reactivity and interaction with biological targets.

Structural Characteristics

PropertyValue
Molecular Weight320.14 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including:

  • Breast Cancer Cells : The compound inhibited cell proliferation and triggered apoptotic pathways, leading to increased cell death.
  • Lung Cancer Cells : It demonstrated cytotoxic effects by disrupting mitochondrial function and activating caspase pathways.

Case Study: Breast Cancer Inhibition

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Antimicrobial Activity

Chalcone derivatives are known for their antimicrobial properties. This compound has been evaluated against a range of pathogens:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
  • Fungal Strains : Exhibited antifungal activity against Candida albicans with an MIC of 20 µg/mL.

Table: Antimicrobial Efficacy

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Q & A

Q. What are the standard synthetic routes for (2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and aromatic aldehydes. Key steps include:

  • Using ethanol or methanol as solvents to enhance solubility of reactants.
  • Catalyzing the reaction with acid (e.g., thionyl chloride) or base (e.g., NaOH) to promote enolate formation .
  • Optimizing molar ratios (e.g., 1:1.1 ketone-to-aldehyde) and reaction time (6–12 hours) to maximize yield.
  • Purification via recrystallization or column chromatography to achieve >95% purity .

Table 1: Representative Synthesis Conditions

ReactantsSolventCatalystYield (%)Purity (%)Reference
3,4-Dichloroacetophenone + 3-NitrobenzaldehydeEthanolThionyl chloride7898

Q. Which spectroscopic techniques are most effective for confirming the E-configuration and structural integrity?

Methodological Answer:

  • 1H NMR : The coupling constant (J) between α,β-unsaturated protons (typically 12–16 Hz) confirms the E-configuration .
  • IR Spectroscopy : Stretching vibrations at ~1650–1680 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂) validate functional groups .
  • XRD Crystallography : Single-crystal analysis provides unambiguous proof of stereochemistry and bond angles (e.g., C=C bond length ~1.34 Å) .

Advanced Questions

Q. How do experimental XRD data compare with DFT-based models in predicting molecular geometry?

Methodological Answer: Studies on analogous enones show strong agreement between XRD and DFT/B3LYP calculations:

  • Bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å theoretical) and dihedral angles (e.g., 176° experimental vs. 178° theoretical) .
  • Discrepancies <2% arise from lattice packing forces in XRD vs. gas-phase DFT models. To mitigate, include solvent effects in computations .

Table 2: Experimental vs. Theoretical Parameters

ParameterXRD ValueDFT ValueDeviation (%)Reference
C=C Bond Length1.34 Å1.33 Å0.7
C=O Bond Length1.22 Å1.24 Å1.6

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for enone systems?

Methodological Answer:

  • Cross-validation : Use multiple techniques (e.g., NMR, IR, HR-MS) to confirm functional groups. For example, DFT-predicted UV-Vis λmax (~350 nm) should align with experimental spectra .
  • Solvent correction : Apply polarizable continuum models (PCM) in DFT to account for solvent effects on electronic transitions .
  • Dynamic effects : Include vibrational analysis (e.g., Raman) to detect conformational flexibility not captured in static models .

Q. How do substituents (3,4-dichlorophenyl vs. 3-nitrophenyl) influence electronic properties?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce electron density on the enone system, lowering HOMO-LUMO gaps (e.g., 4.2 eV for this compound vs. 4.5 eV for non-substituted analogs) .
  • DFT calculations reveal enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic attack in reactivity studies .

Research Design Considerations

Q. What experimental controls are critical in assessing antimicrobial activity for this compound?

Methodological Answer:

  • Use positive controls (e.g., chloramphenicol) and negative controls (solvent-only) in agar diffusion assays.
  • Standardize microbial inoculum density (e.g., 0.5 McFarland standard) and incubation conditions (37°C, 24 hours) .
  • Perform dose-response studies (e.g., 10–100 µg/mL) to determine minimum inhibitory concentrations (MICs) .

Data Interpretation Challenges

Q. Why might NMR spectra show unexpected splitting patterns for aromatic protons?

Methodological Answer:

  • Diastereotopic effects from restricted rotation in the enone system can split signals. Use 2D NMR (e.g., COSY, NOESY) to assign peaks .
  • Solvent-induced shifts : Deuterated DMSO may cause downfield shifts; compare with CDCl₃ spectra for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3,4-Dichlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

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